Penta-1,3-dien-1-one
Description
Structure
3D Structure
Properties
CAS No. |
36566-94-6 |
|---|---|
Molecular Formula |
C5H6O |
Molecular Weight |
82.10 g/mol |
InChI |
InChI=1S/C5H6O/c1-2-3-4-5-6/h2-4H,1H3 |
InChI Key |
GYZMAAQHNCDTQP-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=C=O |
Origin of Product |
United States |
Synthetic Methodologies for Penta 1,3 Dien 1 One and Derivatives
Direct Synthetic Approaches to Penta-dien-ones
Direct synthesis focuses on constructing the target dienone isomers through specific, often multi-step, reaction sequences. While some isomers have well-documented synthetic routes, others may be formed through more generalized methods for conjugated systems.
Direct and specific synthetic routes for penta-1,3-dien-1-one are not commonly detailed in literature, but its synthesis can be approached through general methods for preparing conjugated dienones. One such strategy is the eliminative reaction of (E)-β-chlorovinyl ketones. In this method, a Brønsted base like triethylamine (B128534) can effect an α-vinyl enolization, which, upon the addition of a catalytic amount of a Lewis base such as triphenylphosphine (B44618), can isomerize to form 1,3-dienones in high yields. organic-chemistry.org Another modern approach involves the palladium-catalyzed allylic C-H oxidative allylation of sulfoxonium ylides, which provides a versatile route to conjugated dienones under mild conditions with excellent regioselectivity. organic-chemistry.orgorganic-chemistry.org
Theoretically, a Wittig reaction could be employed, for instance, by reacting cinnamaldehyde (B126680) with a phosphorus ylide derived from methyltriphenylphosphonium (B96628) halide to yield 1-phenyl-1,3-pentadiene, demonstrating the feasibility of forming the 1,3-diene structure. brainly.comchegg.comchegg.com Adapting this to form the target ketone would involve reacting an α,β-unsaturated aldehyde like crotonaldehyde (B89634) with an appropriate phosphorus ylide.
In contrast to the 1,3-isomer, specific and efficient syntheses for other positional isomers are well-established.
Penta-1,2-dien-4-one (Acetylallene): A detailed and reliable procedure for synthesizing acetylallene is available through Organic Syntheses. The method begins with the reaction of acetylacetone (B45752) with dibromotriphenylphosphorane, which is formed in situ from triphenylphosphine and bromine in dichloromethane. The resulting intermediate is then treated with triethylamine, which induces elimination to afford penta-1,2-dien-4-one. researchgate.net This allene (B1206475) is a valuable intermediate that can act as an excellent dienophile in Diels-Alder reactions. researchgate.net
Penta-1,4-dien-3-one and Derivatives: The most prominent method for synthesizing the penta-1,4-dien-3-one scaffold is the Claisen-Schmidt condensation, a specific type of aldol (B89426) condensation. miracosta.edu This reaction typically involves the base-catalyzed condensation of acetone (B3395972) with two equivalents of an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde, to prevent self-condensation of the aldehyde. miracosta.edu The initial β-hydroxy ketone adduct readily undergoes dehydration to yield the highly conjugated and stable dienone product, often precipitating from the reaction mixture, which drives the equilibrium toward completion. miracosta.edulibretexts.orgopenstax.org This method is widely used to prepare a variety of substituted 1,5-diaryl-1,4-pentadien-3-ones. nih.govpsu.eduscribd.com
| Isomer | Synthetic Method | Key Reagents | Reference |
|---|---|---|---|
| This compound | Eliminative Reaction of (E)-β-chlorovinyl ketones | (E)-β-chlorovinyl ketone, Et₃N, PPh₃ (cat.) | organic-chemistry.org |
| Penta-1,2-dien-4-one | Reaction of Acetylacetone with a Phosphorane | Acetylacetone, Triphenylphosphine, Bromine, Triethylamine | researchgate.net |
| Penta-1,4-dien-3-one | Claisen-Schmidt (Aldol) Condensation | Acetone, Benzaldehyde (or other aldehyde), NaOH or KOH | miracosta.edunih.gov |
Specific Routes to this compound (if identifiable)
Precursor-Based Synthesis and Derivatization Strategies
These strategies focus on building the carbon framework of the dienone through robust carbon-carbon bond-forming reactions, followed by functional group manipulations.
Olefination reactions are powerful tools for constructing the double bonds of the diene system with high stereocontrol.
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used method for synthesizing alkenes from carbonyl compounds and is particularly effective for creating α,β-unsaturated esters, ketones, and nitriles. organicchemistrydata.orgtcichemicals.com It employs a phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding Wittig ylide, allowing it to react efficiently with both aldehydes and ketones. organicchemistrydata.org A significant advantage is that the byproduct is a water-soluble phosphate (B84403) ester, which is easily removed during workup. youtube.com The reaction generally favors the formation of the (E)-alkene, which is ideal for producing linear conjugated systems. organicchemistrydata.orgtcichemicals.com For dienone synthesis, an α,β-unsaturated aldehyde can be reacted with a stabilized phosphonate, such as one bearing a ketone group, to construct the dienone framework. youtube.com
Wittig Reaction: The Wittig reaction provides a classic route to alkenes from aldehydes or ketones and a phosphorus ylide. brainly.comchegg.com It can be adapted to synthesize conjugated dienes. For example, reacting an α,β-unsaturated aldehyde with a suitable phosphonium (B103445) ylide can extend the conjugation to form a dienone system. brainly.comchegg.com
Peterson Olefination: This reaction provides another route to alkenes. A notable application is the one-pot conjugate addition–Peterson olefination sequence used to prepare 5-alkylidenecyclopent-2-enones. researchgate.netpsu.edu This strategy involves the 1,4-addition of an organometallic reagent to an α,β-unsaturated system, followed by trapping the resulting enolate with an aldehyde to form the exocyclic double bond. psu.edu
Condensation reactions, particularly the aldol condensation, are foundational in the synthesis of dienones, especially symmetrical 1,5-diaryl-1,4-pentadien-3-ones. wikipedia.org
Aldol Condensation: In this reaction, an enolate ion reacts with a carbonyl compound in the presence of an acid or base catalyst to form a β-hydroxy aldehyde or ketone. wikipedia.orgsigmaaldrich.com This intermediate then readily undergoes dehydration to yield a conjugated enone. sigmaaldrich.com To form a penta-1,4-dien-3-one, a ketone with two acidic α-carbons, like acetone, is reacted with two equivalents of an aldehyde. miracosta.educhegg.com The reaction is typically base-catalyzed, using sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. miracosta.edu The high stability of the final cross-conjugated product drives the reaction to completion. libretexts.org
| Product Name | Aldehyde Reagent | Ketone Reagent | Catalyst | Reference |
|---|---|---|---|---|
| 1,5-Diphenylpenta-1,4-dien-3-one (Dibenzalacetone) | Benzaldehyde | Acetone | NaOH/Ethanol | miracosta.eduscribd.com |
| 1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one | 4-Methoxybenzaldehyde | Acetone | NaOH/Ethanol | chegg.com |
| 1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one | 4-Chlorobenzaldehyde | Acetone | LiOH | psu.edu |
| 1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one | 3,4-Dimethoxybenzaldehyde | Acetone | LiOH | psu.edu |
The formation of the diene's conjugated double bonds often relies on a final dehydration step, which is a key feature of many synthetic routes.
The β-hydroxy aldehydes and ketones formed as intermediates in aldol reactions are particularly susceptible to dehydration. libretexts.orgopenstax.org This ease of water elimination is due to the formation of a highly stable, conjugated π-system in the product. libretexts.org The reaction can be catalyzed by either acid or base and often requires only a modest increase in temperature. libretexts.orgopenstax.org Under basic conditions, the mechanism proceeds via an enolate intermediate (E1cB mechanism), while under acidic conditions, the hydroxyl group is protonated to form a good leaving group. openstax.orglibretexts.org
Specific reagent systems have been developed to facilitate this transformation efficiently and stereoselectively. For example, a combination of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) in refluxing acetonitrile (B52724) is highly effective for the dehydration of β-hydroxy ketones and esters, yielding (E)-α,β-unsaturated derivatives as the sole isolable products. organic-chemistry.orgorganic-chemistry.org Another strategy involves a sequential palladium-catalyzed Wacker process to oxidize a homoallyl alcohol, followed by an acid-mediated dehydration to furnish the α,β-unsaturated ketone. organic-chemistry.orgorganic-chemistry.org In some cases, dehydration can occur during transition metal-catalyzed reactions, such as rhodium-catalyzed couplings of ketones and alkynes, where an intermediate alcohol dehydrates to form a fulvene (B1219640) derivative. rsc.org
Condensation and Related Coupling Reactions in Dienone Formation
Advanced Synthetic Strategies for Substituted Penta-dien-one Systems
The core structure of this compound has been the subject of extensive chemical modification to explore and enhance its biological activities. Advanced synthetic strategies have led to the development of a diverse range of substituted penta-dien-one systems, including phosphorylated, triazine-containing, pyrazolyl-substituted, oxime ether, and various aryl-substituted derivatives. These modifications are primarily focused on the more stable and synthetically accessible penta-1,4-dien-3-one scaffold, which serves as a versatile precursor for these novel compounds.
Synthesis of Phosphorylated Penta-1,4-dien-3-one Derivatives
A series of novel phosphorylated penta-1,4-dien-3-one derivatives have been synthesized with the goal of discovering new compounds with potent biological activities. mdpi.com The synthetic pathway commences with the reaction of 2-hydroxybenzaldehyde and acetone in the presence of 10% sodium hydroxide at ambient temperature to yield the intermediate (E)-4-(2-hydroxyphenyl)but-3-en-2-one. mdpi.com This intermediate subsequently undergoes condensation with various substituted aldehydes to form another set of intermediates. The final step involves the condensation of these intermediates with dialkyl phosphonate in carbon tetrachloride, using triethylamine as a catalyst, to produce the target phosphorylated penta-1,4-dien-3-one derivatives. mdpi.com The structures of these compounds have been confirmed using 1H-NMR, 13C-NMR, 31P-NMR, and high-resolution mass spectrometry (HRMS). mdpi.comdntb.gov.ua
Research findings have indicated that these phosphorylated derivatives exhibit significant antibacterial and antiviral activities. mdpi.comresearchgate.netnih.gov For instance, compound 3g demonstrated substantial antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), with a 50% effective concentration (EC50) value of 8.6 μg/mL. mdpi.comnih.gov This was significantly more potent than the commercial bactericides bismerthiazol (B1226852) (58.8 µg/mL) and thiodiazole-copper (78.7 μg/mL). mdpi.comnih.gov Furthermore, compound 3h showed remarkable protective activity against the tobacco mosaic virus (TMV), with an EC50 value of 104.2 μg/mL, which was superior to that of ningnanmycin (B12329754) (386.2 μg/mL). mdpi.comnih.gov Microscale thermophoresis and molecular docking experiments revealed that compounds 3h and 3j bind to the TMV coat protein with high affinity. mdpi.comnih.gov
| Compound | Target Organism/Virus | EC50 Value (μg/mL) | Reference |
|---|---|---|---|
| 3g | Xanthomonas oryzae pv. oryzae (Xoo) | 8.6 | mdpi.comnih.gov |
| Bismerthiazol (Control) | Xanthomonas oryzae pv. oryzae (Xoo) | 58.8 | mdpi.comnih.gov |
| Thiodiazole-copper (Control) | Xanthomonas oryzae pv. oryzae (Xoo) | 78.7 | mdpi.comnih.gov |
| 3h | Tobacco Mosaic Virus (TMV) - Protective | 104.2 | mdpi.comnih.gov |
| Ningnanmycin (Control) | Tobacco Mosaic Virus (TMV) - Protective | 386.2 | mdpi.comnih.gov |
Synthesis of Triazine-Containing Penta-1,4-dien-3-one Derivatives
In an effort to develop new molecules with enhanced biological properties, a series of novel penta-1,4-dien-3-one derivatives incorporating triazine moieties have been synthesized. peerj.comsemanticscholar.org The synthetic route involves a multi-step process. Intermediates are first prepared according to established methods. peerj.comsemanticscholar.org One key intermediate is obtained by reacting benzyl (B1604629), biacetyl, and thio-semicarbazide in a mixture of acetic acid and water at 100-110 °C. peerj.comsemanticscholar.org These intermediates are then used to construct the final triazine-containing penta-1,4-dien-3-one derivatives. peerj.comsemanticscholar.org The structures of the resulting compounds were characterized by 1H NMR, 13C NMR, and HRMS. peerj.comsemanticscholar.org
Bioassays of these compounds revealed promising antibacterial and antiviral activities. peerj.comsemanticscholar.org Several of the synthesized compounds showed good antibacterial activity against Xanthomonas axonopodis pv. citri (Xac) and Ralstonia solanacearum (R.s). peerj.com Notably, some of the target compounds exhibited EC50 values against R.s that were superior to the positive control, bismerthiazol. peerj.com In terms of antiviral activity, compound 4a displayed excellent inactivation activity against the tobacco mosaic virus (TMV) with an EC50 value of 12.5 µg/mL, which is better than that of the commercial agent ningnanmycin (13.5 µg/mL). peerj.comsemanticscholar.org Molecular docking studies have suggested that compound 4a fits well into the binding pocket of the TMV coat protein. peerj.comsemanticscholar.org
| Compound | Target Organism/Virus | EC50 Value (μg/mL) | Reference |
|---|---|---|---|
| 4a | Tobacco Mosaic Virus (TMV) - Inactivation | 12.5 | peerj.comsemanticscholar.org |
| Ningnanmycin (Control) | Tobacco Mosaic Virus (TMV) - Inactivation | 13.5 | peerj.comsemanticscholar.org |
Synthesis of Pyrazolyl-Substituted Penta-1,4-dien-3-one Derivatives
A series of penta-1,4-dien-3-one derivatives featuring a substituted pyrazole (B372694) subunit have been designed and synthesized to explore their potential as biologically active agents. nih.govmdpi.com The general synthetic approach involves the Claisen-Schmidt condensation. acs.org For example, a series of 32 asymmetric monocarbonyl analogues of curcumin (B1669340) (MACs) were synthesized by reacting a 1H-pyrazole-4-carbaldehyde derivative with a 4-phenylbut-3-en-2-one derivative using potassium hydroxide as a catalyst. acs.org In another study, a series of penta-1,4-dien-3-one compounds with a substituted pyrazole moiety were synthesized and characterized by 1H-NMR, 13C-NMR, and elemental analysis. mdpi.com
The biological evaluation of these pyrazolyl-substituted derivatives has primarily focused on their anticancer and antiviral activities. acs.orgresearchgate.net In one study, several of the synthesized compounds exhibited potent antiproliferative activity against the HepG2 human hepatoma cell line, with IC50 values ranging from 0.10 to 5.05 μM, which were significantly better than the control drug sorafenib (B1663141) (IC50 = 16.20 μM). mdpi.comnih.gov Another study found that some 1,5-bis(substituted pyrazol-4-yl)-1,4-pentadien-3-one derivatives showed moderate activity against the tobacco mosaic virus. researchgate.net
| Compound Series | Target Cell Line | IC50 Range (μM) | Reference |
|---|---|---|---|
| 7a–m, o, r, s, u, w, y, z | HepG2 (Human Hepatoma) | 0.10–5.05 | mdpi.comnih.gov |
| Sorafenib (Control) | HepG2 (Human Hepatoma) | 16.20 | mdpi.comnih.gov |
Synthesis of Oxime Ether Derivatives of Penta-1,4-dien-3-one
To investigate new potential antiviral agents, a series of penta-1,4-dien-3-one oxime ether derivatives have been synthesized. nih.govnih.gov The rationale behind this strategy was the hypothesis that replacing the carbonyl group of the penta-1,4-dien-3-one scaffold with an oxime ether group could lead to novel compounds with potent biological activities against the tobacco mosaic virus (TMV). nih.gov The synthesis is a multi-step process, and in some cases, a quinazolin-4(3H)-one scaffold was also incorporated into the structure. d-nb.info
The antiviral activities of these oxime ether derivatives were evaluated, and many of them showed significant effects against TMV. nih.govnih.gov For example, compound 5e , (1E,3Z,4E)-1-(4-(benzyloxy)phenyl)-5-(furan-2-yl)penta-1,4-dien-3-one O-(3-fluorobenzyl) oxime, exhibited good curative activity against TMV, with an inhibition rate of 64.6%, which was superior to that of ribavirin (B1680618) (45.2%). nih.govnih.gov Compound 5d showed a remarkable protective effect against TMV, with an inhibition rate of 66.9%, also better than ribavirin (61.8%). nih.govx-mol.com Furthermore, compound 5m demonstrated a high inactivation activity against TMV with an inhibition rate of 87.0%. nih.govx-mol.com In a related study, derivatives containing a quinazolin-4(3H)-one scaffold also showed promising curative activities against TMV. d-nb.info
| Compound | Activity Type | Inhibition Rate (%) vs. TMV | Reference |
|---|---|---|---|
| 5e | Curative | 64.6 | nih.govnih.gov |
| Ribavirin (Control) | Curative | 45.2 | nih.govnih.gov |
| 5d | Protective | 66.9 | nih.govx-mol.com |
| Ribavirin (Control) | Protective | 61.8 | nih.govx-mol.com |
| 5m | Inactivation | 87.0 | nih.govx-mol.com |
Synthesis of Substituted Aryl Penta-dien-ones
A variety of penta-dien-one derivatives with different aryl substitutions have been synthesized to explore their therapeutic potential, particularly as anticancer agents. rsc.orgrsc.orgresearchgate.net One synthetic approach involves the reaction of 4-acetyl-3-arylsydnones with cinnamaldehyde in the presence of a sodium hydroxide solution to produce 5-phenyl-1-(3-arylsydnon-4-yl)penta-2,4-dien-1-ones. acgpubs.org Another strategy focuses on synthesizing 1-aryl, 5-(phenoxy-substituted)aryl-1,4-pentadien-3-one derivatives. rsc.orgrsc.org
The biological evaluation of these substituted aryl penta-dien-ones has revealed significant anticancer activity. rsc.orgrsc.orgresearchgate.net For instance, compounds 4A and 4Y from a series of 1-aryl, 5-(phenoxy-substituted)aryl-1,4-pentadien-3-ones exhibited substantial antiproliferative activity against several human cancer cell lines, with IC50 values in the range of 6.6–8.6 μmol L−1. rsc.orgrsc.org Further studies on compound 4A indicated that it induces apoptosis in cancer cells. rsc.org
| Compound | Cancer Cell Line | IC50 Value (μmol L-1) | Reference |
|---|---|---|---|
| 4A | PC3 | 7.1 | rsc.org |
| BGC-823 | 7.3 | rsc.org | |
| Bcap-37 | 7.2 | rsc.org | |
| 4Y | PC3 | 8.0 | rsc.org |
| BGC-823 | 8.6 | rsc.org | |
| Bcap-37 | 6.6 | rsc.org |
Reaction Mechanisms and Reactivity Profiles of Penta 1,3 Dien 1 One Systems
Pericyclic Reactions
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. wikipedia.org Penta-1,3-dien-1-one systems are capable of undergoing several types of pericyclic reactions, including cycloadditions and sigmatropic rearrangements.
Sigmatropic Rearrangements (e.g.,masterorganicchemistry.comchemistrylearner.com-Hydrogen Shifts in Pentadienes)
Sigmatropic rearrangements are concerted pericyclic reactions where a σ-bond migrates across a π-system. chemistrylearner.comlibretexts.org These reactions are classified by an [i,j] notation, where i and j represent the number of atoms the σ-bond migrates over. fiveable.me
In the context of pentadiene systems, masterorganicchemistry.comchemistrylearner.com-hydrogen shifts are a common type of sigmatropic rearrangement. openstax.orgjove.com This process involves the migration of a hydrogen atom from one end of the conjugated system to the other. libretexts.org According to the Woodward-Hoffmann rules, a thermal masterorganicchemistry.comchemistrylearner.com-hydrogen shift is symmetry-allowed and proceeds suprafacially, meaning the hydrogen atom remains on the same face of the π-system throughout the migration. openstax.orgstereoelectronics.org This type of rearrangement is observed in various pentadiene derivatives and is a key step in the isomerization of these compounds. openstax.org For example, heating a substituted 1,3-pentadiene (B166810) can lead to scrambling of isotopic labels between the 1 and 5 positions via a masterorganicchemistry.comchemistrylearner.com-hydrogen shift. openstax.org Quantum mechanics studies on related systems like (Z)-hexa-1,3-diene have been used to calculate the thermodynamic and kinetic parameters of such shifts. chemrestech.com
Addition Reactions
The conjugated system of this compound is susceptible to addition reactions, particularly nucleophilic additions. The presence of the electron-withdrawing carbonyl group polarizes the molecule, creating electrophilic centers at both the carbonyl carbon (C1) and the β-carbon (C3) and δ-carbon (C5) of the conjugated system. jove.com
Nucleophilic attack can occur at the carbonyl carbon (1,2-addition) or at the end of the conjugated system (1,4-addition or 1,6-addition). libretexts.orgopenstax.org
1,2-Addition vs. 1,4-Addition (Conjugate Addition): The competition between 1,2- and 1,4-addition is largely dependent on the nature of the nucleophile. libretexts.org Strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition directly to the carbonyl carbon. jove.com This is often the kinetically controlled product.
Weaker, "soft" nucleophiles, such as organocuprates (Gilman reagents), amines, and thiolates, preferentially undergo 1,4-addition (conjugate addition or Michael addition). masterorganicchemistry.comlibretexts.orgopenstax.org This pathway leads to the formation of an enolate intermediate, which is then protonated to give the saturated ketone. libretexts.org The 1,4-addition product is often the thermodynamically more stable product. openstax.org
The general mechanism for the Michael addition involves the addition of an enolate or other nucleophile to the β-carbon of an α,β-unsaturated ketone. masterorganicchemistry.com In the case of this compound, addition can also potentially occur at the δ-position (1,6-addition). The reaction with 1,3-pentadiene and HCl, for example, can result in both 1,2- and 1,4-adducts. vaia.comyoutube.com
| Addition Type | Nucleophile Type | Product Type | Reaction Control |
|---|---|---|---|
| 1,2-Addition | Strong, "hard" nucleophiles (e.g., Grignard reagents, organolithiums) | Allylic alcohol | Often Kinetic libretexts.org |
| 1,4-Addition (Conjugate) | Weak, "soft" nucleophiles (e.g., organocuprates, amines) | Saturated ketone | Often Thermodynamic openstax.org |
Electrophilic Addition Reactions (e.g., Hydrohalogenation)
The electrophilic addition of hydrogen halides (HX) to conjugated dienes like this compound can proceed via two main pathways: 1,2-addition and 1,4-addition. youtube.comlibretexts.org The reaction is initiated by the protonation of one of the double bonds, a process that preferentially forms the most stable carbocation intermediate. libretexts.orglibretexts.org For a conjugated diene, this often results in an allylic carbocation, which is stabilized by resonance, distributing the positive charge over two carbon atoms. libretexts.org
The reaction of 1,3-butadiene (B125203) with a hydrogen halide, for instance, begins with the proton attacking the C1 carbon. This creates a resonance-stabilized allylic carbocation with the positive charge shared between C2 and C4. libretexts.org The subsequent attack by the halide nucleophile at these two positions leads to the formation of the 1,2- and 1,4-addition products, respectively. youtube.comlibretexts.org
The ratio of these products is often dependent on reaction conditions such as temperature. lumenlearning.com At lower temperatures, the 1,2-addition product is typically favored as it is formed more rapidly (kinetic control). lumenlearning.com At higher temperatures, the more stable 1,4-addition product tends to be the major product (thermodynamic control). lumenlearning.com
Table 1: Regioselectivity in Electrophilic Addition to Conjugated Dienes
| Reactant | Reagent | Product(s) | Addition Type(s) |
| 1,3-Butadiene | HBr | 3-Bromo-1-butene & 1-Bromo-2-butene | 1,2- and 1,4-addition |
| 1,3-Pentadiene | HCl | 3-Chloro-1-pentene & 4-Chloro-2-pentene | 1,2- and 1,4-addition |
Radical Additions and Oxidative Processes
Conjugated dienes can also undergo addition reactions through free radical mechanisms, particularly in the presence of initiators like peroxides. firsthope.co.inyoutube.com For example, the addition of hydrogen bromide to 1,3-butadiene in the presence of a peroxide leads to a different outcome compared to the electrophilic addition. The reaction proceeds via a radical chain mechanism, often resulting in the 1,4-adduct as the major product. lumenlearning.compharmaguideline.com
The process begins with the homolytic cleavage of the peroxide to form alkoxy radicals. These radicals then abstract a hydrogen atom from HBr to generate a bromine radical. The bromine radical adds to the diene system to form a resonance-stabilized allylic radical. This radical then abstracts a hydrogen atom from another molecule of HBr to yield the final product and regenerate a bromine radical, thus propagating the chain. youtube.com
Oxidative intramolecular radical cyclization is another process observed in systems containing dienone moieties. For example, the oxidation of certain 3-oxobutanoates with manganese(III) acetate (B1210297) can lead to the formation of macrolides. researchgate.net
Michael Additions to Unsaturated Ketones
The Michael addition, a type of conjugate addition, is a key reaction for α,β-unsaturated carbonyl compounds, including dienones. masterorganicchemistry.compressbooks.pub In this reaction, a nucleophile adds to the β-carbon of the conjugated system. masterorganicchemistry.com This reaction is thermodynamically favorable due to the formation of a strong carbon-carbon single bond. libretexts.org
A wide range of nucleophiles, known as Michael donors, can participate in this reaction. These include enolates derived from β-diketones, β-keto esters, and malonic esters, as well as amines and thiolates. masterorganicchemistry.comlibretexts.org The electrophilic component, the Michael acceptor, can be an α,β-unsaturated ketone, aldehyde, ester, or nitrile. libretexts.orglibretexts.org
The mechanism involves the attack of the nucleophilic enolate at the β-carbon of the α,β-unsaturated system, forming a new enolate intermediate. masterorganicchemistry.com This is followed by protonation to yield the final 1,5-dicarbonyl product. libretexts.org When the Michael addition is followed by an intramolecular aldol (B89426) condensation, the process is known as the Robinson annulation, which is a powerful method for forming six-membered rings. pressbooks.pub
Table 2: Examples of Michael Donors and Acceptors
| Michael Donor | Michael Acceptor |
| Ethyl acetoacetate | 3-Buten-2-one libretexts.org |
| Malonic ester | Propenal libretexts.org |
| β-Diketones | α,β-Unsaturated ketones libretexts.org |
| Amines | α,β-Unsaturated aldehydes nih.gov |
Isomerization and Rearrangement Processes
Geometrical Isomerization of Diene Moieties
Conjugated dienes, including those in dienone systems, can exist as geometric isomers, commonly referred to as s-cis and s-trans conformations, arising from rotation around the central single bond. aklectures.comlibretexts.org The s-trans conformation is generally more stable due to reduced steric hindrance. aklectures.comutexas.edu Interconversion between these isomers requires overcoming a relatively small energy barrier. aklectures.com
Thermal and photochemical conditions can induce isomerization of dienes. rsc.orgresearchgate.net For instance, thermal isomerization of some exocyclic 1,3-dienes can lead to the formation of the s-trans isomer from the s-cis isomer through a 1,3-sigmatropic shift of a hydrogen atom. researchgate.net Photochemical irradiation, on the other hand, can lead to the formation of other geometric isomers, such as the s-cis(E,Z) and s-cis(Z,Z) isomers. researchgate.net In some cases, thermal isomerization of conjugated dienes can proceed through the formation of an intermediate cyclobutene. rsc.org The isomerization of cis-penta-1,3-diene to the trans isomer can be catalyzed by cobalt, involving a 1:5-hydrogen transfer mechanism. rsc.org
Positional Isomerization in Conjugated Diene Systems
Positional isomerization in conjugated systems can lead to the formation of different constitutional isomers. A notable example is the dienone-phenol rearrangement, where a cyclohexadienone rearranges to a phenol (B47542) in the presence of an acid or base, or under photochemical conditions. wikipedia.orgyoutube.com This rearrangement involves the migration of a substituent from the 4-position of the dienone to an adjacent carbon, leading to the formation of a stable aromatic ring. pw.live The migratory aptitude of different groups can vary. wikipedia.org This type of rearrangement has found applications in the synthesis of complex molecules like steroids. youtube.com
Rearrangements of alkylallenes to 1,3-dienes represent another pathway for positional isomerization, which can be facilitated by transition metals. mdpi.com
Transition Metal-Catalyzed Transformations
Transition metals play a crucial role in a wide array of transformations involving conjugated dienes and dienones. snnu.edu.cn Palladium, rhodium, and copper are among the most frequently used metals for these reactions.
Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of conjugated dienones. For example, the Suzuki coupling of 1-alkenylboronates with 3-halo-2-alken-1-ones provides a stereoselective route to these compounds. oup.comoup.com Another palladium-catalyzed method involves the sequential hydrozirconation and acylation of enynes with acyl chlorides. beilstein-journals.orgnih.govbeilstein-journals.org Palladium catalysts also enable the difunctionalization of 1,3-dienes, proceeding through either a Wacker-type process or an oxidative addition/Heck insertion pathway. d-nb.info
Rhodium catalysts are effective in various reactions of conjugated dienes. They can catalyze the reductive coupling of aldehydes with conjugated dienes to form homoallyl alcohols. nih.gov Enantioselective rhodium-catalyzed allylic C-H activation and addition to conjugated dienes have also been developed for the synthesis of chiral heterocyclic compounds. pku.edu.cnacs.org Furthermore, rhodium complexes with chiral diene ligands are highly effective in asymmetric conjugate addition reactions. organic-chemistry.org
Copper-catalyzed reactions have also been employed for the transformation of 1,3-dienes. For instance, copper catalysts can be used for the highly enantioselective 1,4-protoboration of terminal 1,3-dienes, yielding valuable chiral allylic boronate reagents. chinesechemsoc.org
Hydrovinylation of Unsaturated Diene Substrates
Hydrovinylation is a formal hydroalkenylation reaction that involves the addition of a vinyl group and a hydrogen atom across a double bond. In the context of 1,3-dienes, this reaction can lead to the formation of new, more complex unsaturated molecules. The regioselectivity of this addition (i.e., 1,2- versus 1,4-addition) is a critical aspect of these reactions and can often be controlled by the choice of catalyst and reaction conditions.
Cobalt and iron complexes have proven to be effective catalysts for the hydrovinylation of 1,3-dienes. nih.govnih.gov Studies have shown that monosubstituted acyclic (E)-1,3-dienes can undergo efficient hydrovinylation with ethylene (B1197577) to produce (Z)-3-alkylhexa-1,4-dienes. nih.gov This transformation is often catalyzed by bidentate phosphine-CoCl₂ complexes in the presence of an activator like trimethylaluminum (B3029685) (Me₃Al). nih.govorganic-chemistry.org The choice of the phosphine (B1218219) ligand and the reaction temperature are crucial in determining the regioselectivity of the reaction. nih.gov For instance, certain cobalt-bis(phosphine) complexes can promote mdpi.comnih.gov-hydrovinylation under mild conditions. nih.gov
Iron-diimine complexes have also been developed for the selective intermolecular mdpi.comnih.gov-hydrovinylation of conjugated dienes with unactivated α-olefins. nih.gov These catalysts can yield "skipped" diene products with high selectivity, avoiding the formation of olefin isomerization byproducts. nih.gov Mechanistic studies suggest that these reactions may proceed through an oxidative cyclization of the alkene and the diene complex to form a metallacycle intermediate. nih.gov
While direct hydrovinylation of this compound is not extensively documented in the provided search results, the principles derived from studies on other 1,3-dienes are applicable. The electron-withdrawing nature of the carbonyl group in this compound would likely influence the electron density of the diene system and, consequently, its reactivity and the regiochemical outcome of the hydrovinylation reaction.
| Catalyst System | Diene Substrate | Alkene Partner | Product Type | Selectivity | Reference |
| Bidentate phosphine-CoCl₂ / Me₃Al | Monosubstituted acyclic (E)-1,3-dienes | Ethylene | (Z)-3-Alkylhexa-1,4-dienes | High (Z)-1,4-adduct | nih.gov |
| (RR)-DIOP or (SS)-BDDP-CoCl₂ / Me₃Al | Prototypical 1,3-dienes | Ethylene | Chiral (Z)-3-alkylhexa-1,4-dienes | High enantioselectivity | nih.gov |
| α-Diimine iron complexes | Conjugated dienes | Unactivated α-olefins | "Skipped" dienes | Exclusive mdpi.comnih.gov-selectivity | nih.gov |
| Cobalt bis(phosphine) complexes | 1,3-dienes | Alkenes | Branched vs. linear products | Ligand-dependent regioselectivity | nih.gov |
Cross-Coupling Methodologies for Diene Formation
Cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds and are widely used in the synthesis of conjugated dienes. mdpi.com These methods often involve the reaction of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium. mdpi.comnih.gov
Several cross-coupling strategies are employed for the stereoselective synthesis of 1,3-dienes. The Heck reaction, for instance, allows for the direct formation of dienes from an activated coupling partner and a vinylic C-H bond of a terminal olefin. mdpi.com The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is another prominent method. A base-free Suzuki-Miyaura protocol has been developed that proceeds through an allene (B1206475) intermediate, which then converts in situ to the 1,3-diene. mdpi.com
For the synthesis of highly substituted 1,3-dienes, which can be challenging to access, a multimetallic system using both nickel and palladium catalysts has been reported for the cross-electrophile coupling of vinyl bromides with vinyl triflates. nih.gov This method tolerates a range of functional groups. nih.gov Nickel-catalyzed reductive coupling of unsymmetrical internal alkynes also provides a route to stereodefined pentasubstituted 1,3-dienes, avoiding the pre-synthesis of stereodefined vinyl partners. rsc.org
Furthermore, copper-catalyzed Stille cross-coupling reactions of organostannane derivatives with vinyl bromides have been shown to be effective. nih.gov These reactions can be carried out under mild conditions at ambient temperature. nih.gov
These methodologies provide versatile pathways for the synthesis of the penta-1,3-diene core structure or for its further functionalization. For example, a suitable vinyl halide could be coupled with a vinyl organometallic reagent to construct the diene backbone of this compound.
| Coupling Reaction | Coupling Partners | Catalyst System | Key Features | Reference |
| Heck Vinylation | Activated coupling partner + terminal olefin | Palladium | Direct C-H vinylation | mdpi.com |
| Suzuki-Miyaura Coupling | Propargyl alcohols + boronic acids | Palladium | Base-free, in situ allene to diene conversion | mdpi.com |
| Cross-Electrophile Coupling | Vinyl bromides + vinyl triflates | (5,5'-bis(trifluoromethyl)-2,2'-bipyridine)NiBr₂ and (1,3-bis(diphenylphosphino)propane)PdCl₂ with Zn reductant | Synthesis of highly substituted 1,3-dienes | nih.gov |
| Reductive Coupling | Unsymmetrical internal alkynes | Nickel with hemilabile directing group | Stereoselective synthesis of pentasubstituted 1,3-dienes | rsc.org |
| Stille Coupling | Organostannane derivative + (E)-5-bromo-3-methylpenta-1,3-diene | Copper(I) iodide | Palladium-free, mild conditions | nih.gov |
Spectroscopic and Analytical Characterization
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information on the functional groups and bonding arrangements within penta-1,3-dien-1-one.
The IR spectrum is dominated by a very strong absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated ketone. This band typically appears at a lower wavenumber (around 1660-1690 cm⁻¹) compared to a saturated ketone due to the resonance effect of the conjugated system, which weakens the C=O double bond. Strong to medium bands corresponding to C=C stretching vibrations of the conjugated diene system are also prominent in the 1600-1650 cm⁻¹ region. The C-H stretching and bending vibrations for the vinylic and methyl groups are also observed.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C=O | Stretch | ~1675 | Strong |
| C=C | Stretch | ~1635 | Strong |
| C-H (vinylic) | Stretch | ~3030 | Medium |
| C-H (methyl) | Stretch | ~2920 | Medium |
Note: Values are approximate and can be influenced by the sample state (e.g., liquid film, solution).
Raman spectroscopy provides complementary information. Due to the conjugated π-system, the C=C stretching vibrations often give rise to very strong signals in the Raman spectrum, which can be more intense than the C=O signal, a useful feature for characterization.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a vital tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of α,β-unsaturated ketones like this compound, FT-IR spectra are characterized by distinct vibrational bands corresponding to the carbonyl (C=O) and carbon-carbon double bonds (C=C).
Research on derivatives provides insight into the characteristic absorptions of the pentadienone core. For instance, in a study of 1-(3-nitro-phenyl)-5-phenyl-penta-2,4-dien-1-one, the FT-IR spectrum showed an intense peak for the C=O stretching vibration at 1655 cm⁻¹. cdnsciencepub.comresearchgate.net The stretching vibration for the C=C bond was observed at 1611 cm⁻¹. cdnsciencepub.com Additionally, C-H stretching vibrations were noted at 2996 cm⁻¹. cdnsciencepub.com In another analog, 1,5-diphenylpenta-1,4-dien-3-one, the C=O stretching band appears at 1665 cm⁻¹. spectrabase.com Spectral data for the isomeric compound, penta-1,4-dien-3-one (divinyl ketone), is also available, providing further context for the vibrational modes of this structural framework. nih.gov
| Functional Group | Vibrational Mode | Observed Wavenumber (cm⁻¹) in Analogs | Reference |
| Carbonyl (C=O) | Stretching | 1655 | cdnsciencepub.comresearchgate.net |
| Alkene (C=C) | Stretching | 1611 | cdnsciencepub.com |
| C-H | Stretching | 2996 | cdnsciencepub.com |
Fourier Transform Raman (FT-Raman) Spectroscopy
Complementing FT-IR, FT-Raman spectroscopy provides information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds, making it effective for observing the C=C bonds within the conjugated system of pentadienones.
In the analysis of 1-(3-nitro-phenyl)-5-phenyl-penta-2,4-dien-1-one, the FT-Raman spectrum displayed an intense peak for the C=C stretching at 1609 cm⁻¹. cdnsciencepub.comresearchgate.net The C-H stretching vibration was observed at 3002 cm⁻¹. cdnsciencepub.com These findings are consistent with the values obtained from FT-IR and theoretical calculations, providing a comprehensive vibrational profile of the molecule. cdnsciencepub.com Data for various other derivatives, such as 1,5-diphenyl-1,4-pentadien-3-one and 1,5-bis(4-chlorophenyl)-1,4-pentadien-3-one, are also available and support the characterization of the pentadienone structure. spectrabase.comspectrabase.com
| Functional Group | Vibrational Mode | Observed Wavenumber (cm⁻¹) in Analogs | Reference |
| Alkene (C=C) | Stretching | 1609 | cdnsciencepub.comresearchgate.net |
| C-H | Stretching | 3002 | cdnsciencepub.com |
Mass Spectrometry
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. This precision helps to distinguish between compounds with the same nominal mass. beilstein-journals.org In the study of novel phosphorylated penta-1,4-dien-3-one derivatives, HRMS was used to confirm the structures of the synthesized compounds. nist.gov For example, the HRMS data for one such derivative showed a characteristic [M+H]⁺ ion, which was consistent with its calculated molecular weight, thereby confirming its identity. nist.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing large and thermally fragile molecules. spectrabase.com ESI-MS studies on synthetic monoketone curcuminoids, which share the 1,5-diaryl-penta-1,4-dien-3-one scaffold, have been conducted to elucidate their fragmentation pathways. nist.gov These studies, often combined with tandem mass spectrometry (MS/MS), reveal characteristic fragmentation patterns, such as the formation of benzyl (B1604629) and acylium ions, which are diagnostic for this class of compounds. nist.gov The fragmentation can also involve cyclization reactions, like the Nazarov cyclization, which is common for all analyzed compounds in the study. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. spectrabase.com For conjugated systems like this compound, the key electronic transitions are the π → π* and n → π* transitions. spectrabase.comnist.gov
The conjugated diene and the carbonyl group in this compound act as a chromophore. The π → π* transition, which is typically of high intensity, arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. nist.gov The n → π* transition, which is generally of lower intensity, involves the promotion of a non-bonding electron from the oxygen atom to a π* antibonding orbital. nist.gov
The extent of conjugation significantly influences the absorption wavelength (λmax). As the conjugated system increases in size, the energy gap between the HOMO and LUMO decreases, resulting in a shift of the absorption to a longer wavelength (a bathochromic or red shift). nist.gov For example, the UV-Vis spectrum of 5-(dimethylamino)-1-phenyl-2,4-pentadien-1-one shows a strong absorption peak at a long wavelength due to its extended conjugated system. nist.gov The UV spectrum of the related chromophore, 1,3-pentadiene (B166810), shows absorption in the UV region, which is a hallmark of conjugated dienes.
| Molecule/Analog | Transition Type | λmax (nm) | Reference |
| Conjugated Enones (general) | π → π | >200 | nist.gov |
| Conjugated Enones (general) | n → π | >300 | nist.gov |
| 5-(Dimethylamino)-1-phenyl-2,4-pentadien-1-one | Extended Conjugation | ~410 | nist.gov |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering detailed insights into the electronic structure and energy of molecules.
Density Functional Theory (DFT) is a widely used computational method for studying α,β-unsaturated ketones and related conjugated systems due to its balance of accuracy and computational cost. rsc.orgacs.org Studies on similar molecules, such as other dienones and vinyl ketones, commonly employ DFT methods like B3LYP to optimize molecular geometries, calculate vibrational frequencies, and investigate reaction mechanisms. nih.govmdpi.com For instance, in studies of phosphine-ligated CuH-catalyzed conjugate reductions of α,β-unsaturated ketones, DFT calculations were used to map out the potential energy surfaces for competing 1,4- and 1,2-addition pathways, determining that the 1,4-pathway is generally favored energetically. rsc.org Similarly, DFT has been used to rationalize the relationship between molecular structure and electrochemical behavior in β-amino α,β-unsaturated ketones, showing a correlation between the LUMO energy and the reduction potential. researchgate.net These applications suggest that DFT would be a suitable method to predict the geometry, stability of different conformers (e.g., s-trans vs. s-cis), and reaction pathways for penta-1,3-dien-1-one.
Ab initio methods, which are based on first principles without empirical parameters, are also applied to study α,β-unsaturated carbonyl compounds. researchgate.netresearchgate.netcdnsciencepub.com For example, ab initio SCF and Configuration Interaction (CI) studies have been performed on acrolein, a smaller α,β-unsaturated aldehyde, to investigate the geometry of its excited states. researchgate.netcdnsciencepub.com These calculations have been crucial in determining properties like vertical and adiabatic excitation energies. researchgate.net Another study utilized ab initio molecular orbital calculations to investigate the transition states for the addition of ammonia (B1221849) to small α,β-unsaturated carbonyl compounds, successfully predicting that conjugate addition is favored over direct carbonyl addition. researchgate.net For this compound, ab initio calculations could provide benchmark data for its structural parameters, dipole moment, and the relative energies of its conformers and electronic states.
Density Functional Theory (DFT) Applications
Molecular Orbital Analysis
The reactivity and electronic properties of a molecule are intrinsically linked to its molecular orbitals. Analysis of these orbitals, particularly the frontier orbitals, is a cornerstone of theoretical organic chemistry.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnumberanalytics.com The energy and symmetry of these orbitals govern how a molecule interacts with other reactants. taylorandfrancis.com In conjugated systems like this compound, the HOMO is typically a π-orbital with electron-donating character, while the LUMO is a π*-orbital that acts as an electron acceptor. numberanalytics.com
The HOMO-LUMO energy gap (Egap) is a critical parameter that indicates a molecule's reactivity and stability; a smaller gap generally implies higher reactivity. acs.org For α,β-unsaturated ketones, the presence of the carbonyl group lowers the energy of the LUMO, making the β-carbon susceptible to nucleophilic attack. numberanalytics.com Studies on various organic molecules have shown that the inclusion of a ketone group significantly reduces the HOMO-LUMO gap. acs.org In a related study on a thiol-substituted (E)-penta-1,3-diene, DFT calculations showed a HOMO-LUMO gap of 2.39 eV. researchgate.net For this compound, the additional carbonyl group would be expected to further lower this gap. FMO analysis is essential for predicting the regioselectivity of reactions like Diels-Alder, where the dienone can act as the diene component. libretexts.org
Table 1: Representative FMO Data for Related Compounds Note: This table presents data from analogous compounds to infer properties of this compound.
| Compound | Method | HOMO (eV) | LUMO (eV) | Egap (eV) | Source |
|---|---|---|---|---|---|
| Mimosifoliol (a vinyl ketone derivative) | B3LYP/6-31++G(d,p) | -5.74 | -0.45 | 5.29 | mdpi.com |
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide a quantitative description of electron pairing and localization in a molecule. taylorandfrancis.comresearchgate.net They offer a visual representation of chemical bonds and lone pairs, which is particularly useful for understanding the nature of bonding in conjugated and delocalized systems. cdnsciencepub.com In conjugated molecules like butadiene, ELF analysis reveals the delocalized nature of the π-system. cdnsciencepub.com For this compound, an ELF analysis would be expected to show high localization for the C-H and C-C σ-bonds and the carbonyl C=O bond, while the π-system along the C=C-C=C backbone would exhibit features of delocalization. researchgate.netcdnsciencepub.com Such analyses, often performed in conjunction with DFT calculations, can quantify the extent of π-conjugation and its influence on the molecule's structure and reactivity. mdpi.com
Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap Investigations
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org It maps the electrostatic potential onto the electron density surface of the molecule. mdpi.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. uni-muenchen.deyoutube.com
For an α,β-unsaturated ketone like this compound, the MEP surface would clearly show a region of high negative potential around the carbonyl oxygen atom due to its lone pairs, making it a primary site for protonation and hydrogen bonding. mdpi.comresearchgate.net Conversely, positive potential would be expected around the hydrogen atoms. The conjugated system would influence the potential across the carbon backbone, with the carbonyl group's electron-withdrawing nature creating a region of lower electron density (more positive potential) at the β-carbon, confirming its susceptibility to nucleophilic conjugate addition. libretexts.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into a more intuitive, localized form that corresponds with the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This technique examines the distribution of electron density in localized one-center (lone pair) and two-center (bond) regions of a molecule. wikipedia.org By analyzing interactions between filled "donor" NBOs (Lewis-type orbitals) and empty "acceptor" NBOs (non-Lewis orbitals), it is possible to quantify delocalization effects and intramolecular charge transfer. uni-muenchen.de These donor-acceptor interactions are evaluated using second-order perturbation theory, where larger interaction energies indicate more significant delocalization from the idealized Lewis structure. uni-muenchen.de
While specific NBO studies on the parent this compound are not extensively documented, research on related dienone structures provides valuable insights. For instance, in a study of 1-(3-nitro-phenyl)-5-phenyl-penta-2,4-dien-1-one, NBO analysis was employed to investigate intramolecular charge transfer within the molecule. researchgate.net Furthermore, Natural Population Analysis (NPA), a component of the NBO method, has been used to determine the atomic charge distribution in derivatives like thiol-substituted (E)penta-1,3-diene under the influence of external electric fields. researchgate.net
| Concept | Description | Significance |
|---|---|---|
| Natural Atomic Orbitals (NAOs) | Orbitals representing the electron density around a single atom. | Forms the basis for determining natural atomic charges (NPA). uni-muenchen.de |
| Natural Bond Orbitals (NBOs) | Localized two-center (bond) or one-center (lone pair) orbitals with maximum electron occupancy. wikipedia.org | Provides a connection between the quantum mechanical wavefunction and the classical Lewis structure. wikipedia.org |
| Donor-Acceptor Interactions | Interactions between filled Lewis-type NBOs (donors) and empty non-Lewis NBOs (acceptors). | Quantifies hyperconjugative and delocalization effects, revealing the stability gained from electron transfer. uni-muenchen.de |
| Second-Order Perturbation Energy (E(2)) | The calculated energy stabilization resulting from a specific donor-acceptor interaction. | A higher E(2) value indicates a stronger electronic interaction and greater delocalization. uni-muenchen.de |
Prediction of Non-linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical signal processing and data storage. ias.ac.in Organic molecules, particularly those with a donor-π-acceptor (D-π-A) configuration, often exhibit strong NLO responses due to the efficient intramolecular charge transfer (ICT) across their conjugated π-electron systems. ias.ac.inrsc.org Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting the NLO properties of novel compounds. rsc.org
Studies on derivatives of this compound highlight their potential as NLO materials. A detailed investigation of (2E, 4E)-[dimethylamino)phenyl]-1-(4-methylphenyl)penta-2,4-dien-1-one, a compound with a clear D-π-A structure, revealed significant NLO activity. ias.ac.in Experimental measurements confirmed its second harmonic generation (SHG) efficiency to be 2.9 times that of the standard reference material, urea. ias.ac.in Further analysis using the Z-scan technique provided values for its third-order NLO properties. ias.ac.in Similarly, computational analysis of 1-(3-nitro-phenyl)-5-phenyl-penta-2,4-dien-1-one has also been conducted to assess its NLO characteristics. researchgate.net
| Parameter | Symbol | Reported Value |
|---|---|---|
| Non-linear Refractive Index | n₂ | -4.21 x 10⁻⁸ cm²/W ias.ac.in |
| Real part of χ⁽³⁾ | Re(χ⁽³⁾) | 10⁻⁷ esu ias.ac.in |
| Imaginary part of χ⁽³⁾ | Im(χ⁽³⁾) | 10⁻⁸ esu ias.ac.in |
| Third-order NLO susceptibility | χ⁽³⁾ | 10⁻⁷ esu ias.ac.in |
*Data for (2E, 4E)-[dimethylamino) phenyl]-1-(4methylphenyl) penta-2,4-dien-1-one. ias.ac.in
Studies of Molecular Properties Under External Electric Fields
The application of an external electric field (EF) can significantly perturb the electronic structure and properties of a molecule. researchgate.net For conjugated systems like polyenes, an EF can induce substantial charge relocation, altering properties such as atomic charge distribution and dipole moment. researchgate.netresearchgate.net Computational studies on a thiol-substituted derivative of (E)Penta-1,3-diene have provided a detailed picture of these effects. researchgate.netresearchgate.net
In a computational study using DFT, the atomic charges of a thiol-substituted (E)penta-1,3-diene molecule were analyzed under an increasing external electric field, ranging from 0 to 0.26 VÅ⁻¹. researchgate.net The charge distribution was evaluated using both Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA). The results from the NPA method, which are generally considered more reliable, showed a clear polarization of the molecule in response to the field. As the field strength increased, a systematic redistribution of charge occurred across the carbon backbone and substituent atoms, indicating a field-induced charge transfer. researchgate.net
| Atom | EF = 0.00 VÅ⁻¹ | EF = 0.10 VÅ⁻¹ | EF = 0.20 VÅ⁻¹ | EF = 0.26 VÅ⁻¹ |
|---|---|---|---|---|
| C1 | -0.20 | -0.19 | -0.18 | -0.17 |
| C2 | -0.24 | -0.26 | -0.28 | -0.30 |
| C3 | -0.24 | -0.23 | -0.22 | -0.21 |
| C4 | -0.22 | -0.23 | -0.25 | -0.26 |
| C5 | -0.38 | -0.37 | -0.36 | -0.35 |
*Selected atomic charges adapted from data in Selvaraju et al. (2014). researchgate.net Atom numbering may differ from standard IUPAC nomenclature and corresponds to the computational model used in the study.
| Electric Field (VÅ⁻¹) | Dipole Moment (Debye) |
|---|---|
| 0.00 | 0.02 researchgate.net |
| 0.05 | 2.22 researchgate.net |
| 0.10 | 4.42 researchgate.net |
| 0.15 | 6.62 researchgate.net |
| 0.20 | 8.80 researchgate.net |
| 0.26 | 10.96 researchgate.net |
*Data for thiol-substituted (E)penta-1,3-diene. researchgate.net
Atomic Charge Distribution
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, including the characterization of transient intermediates and high-energy transition states. rsc.orgacs.org Various studies on penta-1,3-diene, its isomers, and derivatives have employed these methods to understand complex reaction mechanisms.
One such study focused on the Nazarov cyclization of penta-1,4-dien-3-one, an isomer of the title compound. acs.org Using a combination of DFT calculations, Electron Localization Function (ELF) analysis, and Catastrophe Theory, researchers were able to map the entire reaction coordinate. acs.org The analysis identified distinct phases of the reaction, including the initial polarization of the carbonyl bond, electronic redistribution to form an oxyallyl cation intermediate, and the final ring-closure step, providing a detailed mechanistic picture beyond simple arrow-pushing formalisms. acs.org
In another example, ab initio calculations were used to study the researchgate.netresearchgate.net-hydride shift in (3Z)-penta-1,3-diene. acs.org This pericyclic reaction proceeds through a highly symmetric, aromatic-like transition state. The study found that the activation energy for the reaction is sensitive to substituents on the diene backbone; electron-donating groups stabilize the transition state and lower the energy barrier, while electron-withdrawing groups have the opposite effect. acs.org
Furthermore, computational models have been used to predict the formation of dienes. Master equation simulations of the reaction between pent-3-en-2-yl radicals and molecular oxygen predicted that at high temperatures, the dominant reaction channel leads to the formation of (E/Z)-penta-1,3-diene and a hydroperoxyl radical. rsc.org
| Molecule Studied | Reaction Type | Computational Method | Key Findings |
|---|---|---|---|
| Penta-1,4-dien-3-one | Nazarov Cyclization | DFT, ELF, Catastrophe Theory | Characterized turning points and structural domains corresponding to the formation of an oxyallyl intermediate and ring closure. acs.org |
| (3Z)-Penta-1,3-diene | researchgate.netresearchgate.net-Hydride Shift | DFT (B3LYP/6-31G) | Analyzed the aromatic transition state; showed that electron-donating groups lower the activation energy. acs.org |
| Pent-3-en-2-yl + O₂ | Radical-Molecule Reaction | Quantum Chemistry, Master Equation | Predicted (E/Z)-penta-1,3-diene as the major product at elevated temperatures. rsc.org |
| 4-Methoxypenta-1,3-diene | Diels-Alder Reaction | DFT (B3LYP/6-31G) | Calculated activation barriers and transition state structures for cycloaddition pathways. researchgate.net |
Advanced Applications in Organic Synthesis and Materials Science
Penta-1,3-dien-1-one as a Versatile Building Block in Organic Synthesis
The dienone scaffold is a cornerstone in the assembly of intricate molecular architectures, serving as a reactive intermediate that can undergo a variety of cyclization and addition reactions.
The synthesis of complex polycyclic scaffolds is a significant area of organic chemistry, with applications in drug discovery and materials science. The this compound framework can be found within larger molecules that are used to construct these complex structures. For instance, derivatives of this dienone can be utilized in cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings, a common motif in many natural products and biologically active compounds. mdpi.com Tandem reactions involving these dienone systems can lead to the rapid assembly of multiple rings in a single synthetic operation. acs.orgnih.gov
Palladium-catalyzed reactions have proven particularly effective in the construction of polycyclic systems. For example, a palladium-catalyzed tandem cyclization of alkynones can produce pentaleno[2,1-b]indoles, which contain a fused five-membered ring system. chim.it Similarly, oxidative Heck reactions of α,β-unsaturated carbonyl compounds, a class to which this compound belongs, have been used to synthesize cyclopenta[b]indoles. chim.it These methods often exhibit high diastereoselectivity and can tolerate a range of functional groups, making them powerful tools for creating molecular complexity. acs.orgchim.it
Research has also explored the use of photoredox catalysis to create highly functionalized bicyclo[1.1.1]pentanes (BCPs), which can be used as building blocks for more complex structures. acs.org These innovative strategies highlight the versatility of dienone-containing precursors in the synthesis of diverse and complex polycyclic scaffolds.
This compound and its derivatives are valuable intermediates in the synthesis of a wide array of organic compounds. macsenlab.com Their reactivity allows for the introduction of various functional groups and the construction of carbon-carbon and carbon-heteroatom bonds. These intermediates are crucial for the production of fine chemicals, which are pure, single substances that are produced in relatively small quantities and have specific applications, such as in pharmaceuticals, agrochemicals, and specialty polymers. macsenlab.comresearchgate.net
The oxime ether derivatives of penta-1,4-diene-3-one have been synthesized and evaluated for their biological activities. nih.gov This demonstrates how the core dienone structure can be modified to create new classes of compounds with potentially useful properties. The synthesis of these derivatives often involves a multi-step process, highlighting the role of the dienone as a key intermediate. nih.gov
Furthermore, the synthesis of various substituted penta-1,4-dien-3-one derivatives has been reported, showcasing the adaptability of this scaffold. For example, compounds containing triazine, benzotriazin-4(3H)-one, imidazole, thiazole, and chromone (B188151) moieties have been prepared, indicating the broad scope of fine chemicals that can be accessed from this starting point. peerj.com
Here is an interactive data table of representative this compound derivatives used in the synthesis of advanced organic intermediates:
| Compound Name | Molecular Formula | Application |
| (1E,4E)-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one | C₁₉H₁₂F₆O | Intermediate for specialized polymers and materials. chemscene.com |
| 1-(3-nitro-phenyl)-5-phenyl-penta-2,4-dien-1-one | C₁₇H₁₃NO₃ | Intermediate for nonlinear optical materials. cdnsciencepub.com |
| Penta-1,4-diene-3-one oxime ether derivatives | Varies | Intermediates for compounds with potential biological activities. nih.gov |
| 1,4-pentadien-3-one derivatives containing triazine scaffolds | Varies | Intermediates for potential antiviral and antibacterial agents. peerj.com |
Construction of Complex Polycyclic Scaffolds
Applications in Optoelectronics and Photonics
The conjugated π-system of this compound derivatives makes them attractive candidates for applications in optoelectronics and photonics, where the interaction of light and electronic materials is harnessed.
Organic semiconductors are carbon-based materials that can conduct electricity under certain conditions. They are of great interest for the development of flexible and low-cost electronic devices. The extended conjugation in derivatives of this compound allows for the delocalization of electrons, a key requirement for semiconducting behavior. wikipedia.org
Derivatives such as 1,5-bis(3,5-bis(methoxymethoxy)phenyl)penta-1,4-dien-3-one have been investigated for their potential in developing new organic semiconductors. ontosight.ai The electronic properties of these molecules can be tuned by modifying the substituent groups, which in turn affects their performance in devices. ontosight.ai Research in this area also includes the study of pentacene, a polycyclic aromatic hydrocarbon with a structure that can be conceptually related to fused dienone systems, which is a well-known organic semiconductor. wikipedia.org
In the field of photovoltaics, which involves the conversion of light into electricity, organic materials are being explored as an alternative to traditional silicon-based solar cells. wikipedia.org The ability of this compound derivatives to absorb light and generate charge carriers makes them suitable for use in organic photovoltaic (OPV) devices. ontosight.ai For example, cyanine (B1664457) dyes containing a pentamethine chain, which is structurally related to the this compound backbone, have been used in OPVs and have achieved notable power conversion efficiencies. researchgate.net
Organic Light-Emitting Diodes (OLEDs) are a type of display technology that uses organic compounds to emit light when an electric current is passed through them. Host materials are a critical component of OLEDs, and some carbazole (B46965) derivatives, which can be conceptually linked to the broader class of conjugated organic molecules that includes dienones, are used for this purpose in efficient blue phosphorescent LEDs. ossila.com
In the context of OPVs, the morphology of the light-absorbing layer and the properties of the constituent materials are crucial for device performance. researchgate.net The use of specific counteranions with cyanine dyes containing a penta-1,3-dien-1-yl linker has been shown to influence crystal packing, thermal stability, and optical properties, ultimately affecting the efficiency of the OPV device. researchgate.net This highlights the importance of molecular design in optimizing materials for optoelectronic applications.
The fluorescent properties of certain this compound derivatives make them suitable for use as fluorescent probes. royalsocietypublishing.org These probes can be used to detect and visualize specific molecules or ions in biological and chemical systems. For example, a probe based on (1E,4E)-1,5-di(thiophen-2-yl)penta-1,4-dien-3-one has been developed for the detection of bisulfite/sulfite anions. researchgate.net
Cyanine dyes with a pentamethine bridge, which share a similar conjugated system with this compound, are widely used as fluorescent probes for proteins and nucleic acids. royalsocietypublishing.orguniver.kharkov.uafau.eu Their spectral properties, including long-wavelength absorption and emission, make them particularly useful for biological imaging. univer.kharkov.uafau.eu The fluorescence of these probes can be enhanced upon binding to their target, providing a "light-up" signal. royalsocietypublishing.org
The development of multivalent supramolecular fluorescent probes using cyanine dyes has shown promise for accurate in vivo imaging by enhancing stability and fluorescence efficiency. nih.gov Furthermore, some derivatives of this compound have been investigated for their nonlinear optical (NLO) properties, which are important for applications in photonics and telecommunications. cdnsciencepub.com
Below is an interactive data table summarizing the applications of this compound derivatives in optoelectronics and photonics:
| Application | Example Compound/System | Key Finding |
| Organic Semiconductors | 1,5-bis(3,5-bis(methoxymethoxy)phenyl)penta-1,4-dien-3-one | Potential for new organic semiconductor development due to its specific optical and electronic properties. ontosight.ai |
| Organic Photovoltaics (OPVs) | 2-[5-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3-pentadien-1-yl]-1,3,3-trimethyl-3H-indolium chromophore | Achieved a record power photovoltaic efficiency of 3.8% with a superweak coordinating anion. researchgate.net |
| Organic Light-Emitting Diodes (OLEDs) | 1,3-Bis(N-carbazolyl)benzene (mCP) | Used as a host material for efficient blue phosphorescent LEDs. ossila.com |
| Fluorescent Probes | (1E,4E)-1,5-di(thiophen-2-yl)penta-1,4-dien-3-one | Developed for the selective detection of bisulfite/sulfite anions. researchgate.net |
| Fluorescent Probes | Far-red pentamethine cyanine dyes | Used for the detection of serum albumins with high sensitivity. royalsocietypublishing.orgfau.eu |
Use in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Applications in Polymer and Composite Materials
No specific applications for this compound in this area were found in the available research.
No specific applications for this compound in adhesives, coatings, or high-performance composite materials were found in the available research.
While direct applications for this compound are not documented, polymers based on its structural isomer, 1,4-Pentadien-3-one , have been explored for use in adhesives, coatings, and composite materials. For instance, complex polymers synthesized from 1,5-bis(4-(2-oxiranylmethoxy)phenyl)-1,4-pentadien-3-one possess epoxy and phenolic groups that allow for cross-linking, which can enhance mechanical and thermal properties. ontosight.ai The epoxy groups, in particular, can form strong bonds with various substrates, making such polymers suitable for adhesive applications. ontosight.ai
Furthermore, the general class of vinyl ketones can be polymerized and copolymerized to create materials with a range of properties. For example, copolymers of vinyl chloride with monomers including vinyl ketones are utilized in plastic adhesives. mpg.de
No specific role for this compound in petroleum resins and adhesives was found in the available research.
The primary monomer used in the production of C5 petroleum resins is Penta-1,3-diene (piperylene). wikipedia.org These resins are a critical component in the formulation of various adhesives. Penta-1,3-diene is a conjugated diene obtained as a byproduct from the petroleum cracking process used to produce ethylene (B1197577). wikipedia.orgkpi.ua
C5 aliphatic petroleum resins, derived from the polymerization of feedstocks rich in penta-1,3-diene and its co-monomers like isoprene, are known for their excellent tackifying properties. wikipedia.orgmade-in-china.comnih.gov These characteristics make them widely used in:
Pressure-sensitive adhesives
Hot-melt adhesives
Rubber tackifiers
Coatings and paints wikipedia.org
The properties of these petroleum resins, such as good miscibility, adhesion, and water resistance, are attributed to their aliphatic hydrocarbon structure derived from monomers like penta-1,3-diene. wikipedia.org
Conclusion and Future Research Directions
Summary of Key Research Advancements on Penta-1,3-dien-1-one and Related Structures
Research into this compound and its class of linear conjugated dienones has led to significant advancements in understanding their synthesis, reactivity, and biological potential. These compounds, which feature a carbonyl group conjugated with two carbon-carbon double bonds, serve as versatile building blocks in organic chemistry. nih.gov A primary method for their synthesis involves condensation reactions between appropriate aldehydes and ketones. ontosight.ai More advanced, metal-free strategies have also been developed, for instance, the reaction between diazo compounds and furans, which proceeds through a cyclopropanation/rearrangement sequence. sciengine.com
The reactivity of conjugated dienones is rich and varied. They are known to participate in numerous reactions, including Michael additions, where their high reactivity as acceptors is notable. researchgate.net A significant area of study has been their photochemical behavior. msu.edu Upon irradiation, conjugated dienones can undergo a variety of transformations, such as electrocyclic ring opening to form unsaturated ketenes. msu.eduworldscientific.com These intermediates can then react with nucleophiles or undergo cyclization. msu.edu The photochemical rearrangements of these dienones often occur from triplet excited states. msu.edu Furthermore, dienones are valuable substrates in cycloaddition reactions, including [4+1], [4+2], and [2+2] cycloadditions, providing pathways to complex five- and six-membered rings. sioc-journal.cnnih.gov For example, visible light-absorbing transition metal complexes can facilitate the [2+2] cycloaddition of 1,3-dienes. nih.gov
Table 1: Summary of Reactions Involving Conjugated Dienones
| Reaction Type | Description | Key Features |
|---|---|---|
| Photochemical Rearrangement | Isomerization and cyclization reactions induced by UV light, often proceeding through triplet excited states to form products like unsaturated ketenes. msu.eduworldscientific.com | Can lead to novel molecular structures not easily accessible by thermal methods. msu.edu |
| [4+1] Cycloaddition | Reaction with a one-atom synthon (e.g., carbenes, nitrenes) to form five-membered rings. sioc-journal.cn | An atom-economic method for constructing carbo- and heterocyclic compounds. sioc-journal.cn |
| [2+2] Cycloaddition | Dimerization or reaction with an olefin, often photocatalyzed, to form cyclobutane (B1203170) derivatives. nih.gov | Useful for creating strained ring systems that are precursors to more complex molecules. nih.gov |
| Michael Addition | Acts as a Michael acceptor due to the electrophilic nature of the β-carbon atom. researchgate.net | A fundamental carbon-carbon bond-forming reaction. nih.gov |
| Nazarov Cyclization | An acid-catalyzed electrocyclic reaction of divinyl ketones to form cyclopentenones. researchgate.net | A polymer-mediated version has been explored, showing different product outcomes compared to traditional acid catalysis. researchgate.netthieme-connect.com |
Emerging Research Frontiers in Conjugated Dienone Chemistry
The field of conjugated dienone chemistry is continually evolving, with several emerging frontiers promising to expand their synthetic utility and applications. A major area of development is in asymmetric catalysis, which aims to produce optically active compounds with high enantioselectivity. researchgate.net For example, chiral catalysts have been successfully used for the asymmetric conjugate addition of organic boronic acids to dienones. researchgate.net Organocatalysis and phase transfer catalysis are also being explored to create new chiral ligands and building blocks for biologically active compounds. researchgate.net
The development of multifunctional agents for complex diseases represents another significant research direction. nih.gov Substituted conjugated dienones have been synthesized and identified as highly potent and selective inhibitors of monoamine oxidase-B (MAO-B), an important target in the treatment of neurodegenerative diseases. nih.govacs.org Research is focused on designing molecules that can target multiple components of a disease pathway, such as inhibiting both MAO-B and cholinesterases in the context of Alzheimer's disease. nih.gov This involves strategic modifications of the dienone scaffold, such as extending the conjugation or adding specific functional groups like halogens to enhance binding affinity and selectivity. nih.govacs.org
Furthermore, cycloaddition chemistry continues to be a fertile ground for innovation. Recent progress in transition-metal-catalyzed [4+1] cycloadditions of conjugated dienes with various one-atom synthons is enabling the efficient construction of complex five-membered rings. sioc-journal.cnnih.gov These methods are expanding the toolkit for synthetic chemists, allowing for the creation of diverse molecular architectures from simple, readily available substrates. sioc-journal.cn The study of superelectrophilic activation of linear conjugated dienones is also opening new reaction pathways, leading to the formation of complex polycyclic systems through intermediates like dicationic species. researchgate.net
Future Prospects for Novel Methodologies and Advanced Material Applications
Looking ahead, the development of novel synthetic methodologies will continue to be a central theme in dienone chemistry. There is a persistent need for more efficient, selective, and environmentally benign synthetic processes. researchgate.net This includes the design of recoverable and recyclable catalysts and the use of polymer-supported reagents to simplify reaction workups and reduce waste. researchgate.netresearchgate.net The exploration of reactions in unconventional media, such as ionic liquids, also holds promise for enhancing reaction rates and selectivities in asymmetric synthesis. researchgate.net
The unique electronic and photochemical properties of conjugated dienones make them attractive candidates for applications in advanced materials. nih.govicl-group.com Their cross-conjugated structure is of interest for designing photoactive materials, such as sensitizers for photodynamic therapy or components in organic electronics. nih.govresearchgate.net Research into dienone derivatives for energy storage applications, for instance as anode materials in batteries, is an active area. researchgate.net The ability to tune the electronic properties of these molecules through substitution allows for the rational design of materials with specific functions. nih.gov
The potential for dienones to be incorporated into polymers is another exciting prospect. beilstein-journals.org Organic peroxides are already widely used as initiators in polymerization, and dienone structures could be integrated into polymer backbones or as pendant groups to create functional materials. beilstein-journals.org For instance, pyrrole-containing semiconducting materials are being developed for applications in organic photovoltaics and field-effect transistors, and dienone chemistry provides routes to such heterocyclic structures. acs.orgresearchgate.net The creation of cellulose-based advanced materials with tailored properties is another area where the reactivity of dienones could be harnessed. mdpi.com As our understanding of the relationship between molecular structure and material properties deepens, conjugated dienones are poised to become key components in the next generation of advanced materials. icl-group.com
Q & A
Q. How is Penta-1,3-dien-1-one detected and quantified in environmental or biological samples?
Q. What synthetic routes are available for this compound in organic chemistry?
Methodological Answer: this compound can be synthesized via radical reactions or electrophilic additions. For instance, the reaction of pent-3-en-2-yl radicals with oxygen may yield (E/Z)-penta-1,3-diene as a product, though experimental confirmation requires careful mass spectrometry (e.g., using hydrogen or chlorine lamps for ionization) to distinguish between isomers and background signals. Computational modeling of carbocation intermediates (e.g., allylic resonance stabilization) aids in predicting regioselectivity during synthesis .
Advanced Research Questions
Q. What mechanistic pathways explain this compound formation via debromination of polybrominated diphenyl ethers (PBDEs) in aquatic organisms?
Methodological Answer: Debromination of higher brominated congeners like BDE-209 or BDE-153 in fish (e.g., juvenile carp or sole) is hypothesized to produce this compound. Experimental designs should include:
- Exposure studies : Administering individual BDE congeners (e.g., BDE-209) to isolate metabolic pathways.
- Temporal analysis : Sampling tissues at intervals (e.g., 84-day exposure) to track congener profiles.
- HRMS validation : Confirming debromination products and quantifying assimilation efficiency. Discrepancies between theoretical and observed concentrations (e.g., 0.04 ng g⁻¹ vs. 2.5 ng g⁻¹ ww) highlight the need for controlled debromination assays .
Q. How does conjugation in this compound influence its reactivity in organic reactions?
Methodological Answer: The conjugated dienone system allows resonance stabilization of intermediates, such as carbocations formed during HCl addition. Computational studies (e.g., density functional theory) can model the stability of allylic carbocations and predict regioselectivity. Experimental validation involves:
- Kinetic vs. thermodynamic control : Varying reaction conditions (temperature, solvent) to isolate monoadducts.
- Spectroscopic analysis : Using NMR or IR to confirm product structures. Advanced studies should compare reactivity with analogs like 1-methoxy-4-(1-propenyl)benzene to isolate electronic effects .
Q. What challenges arise in confirming this compound as a reaction product in high-temperature oxidation studies?
Methodological Answer: Challenges include:
- Signal interference : Background signals at m/z = 68 (e.g., from wall interactions in flow reactors) complicate product identification.
- Isomer discrimination : Distinguishing (E/Z)-penta-1,3-diene isomers requires high-resolution time-of-flight MS or GC×GC separation.
- Replicate controls : Conducting parallel experiments without oxidants (e.g., O₂) to isolate artifact signals. Systematic discrepancies in wall reaction rates (e.g., 40% uncertainty in high-temperature bimolecular coefficients) necessitate robust error analysis .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed concentrations of this compound in exposure studies?
Methodological Answer: Discrepancies (e.g., 0.04 ng g⁻¹ theoretical vs. 2.5 ng g⁻¹ observed) may arise from:
- Unaccounted metabolic pathways : Debromination of multiple parent congeners (e.g., BDE-153 and BDE-209).
- Bioaccumulation factors : Lipid-mediated uptake or tissue-specific retention.
- Analytical limitations : Cross-reactivity in calibration curves (e.g., quantifying Penta-1 relative to BDE-49). Resolution strategies include isotopic labeling of parent compounds and compartmental pharmacokinetic modeling .
Research Design Frameworks
- PICOT Model : For environmental studies, define Population (e.g., Cyprinus carpio), Intervention (BDE exposure), Comparison (control vs. spiked food), Outcome (Penta-1 concentration), and Time (84-day exposure) .
- FINER Criteria : Ensure questions are Feasible (e.g., HRMS access), Interesting (novel debromination mechanisms), Novel (untested congeners), Ethical (non-lethal fish sampling), and Relevant (ecotoxicological impacts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
